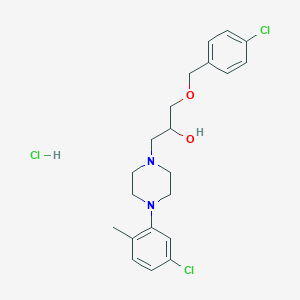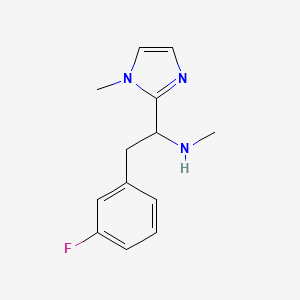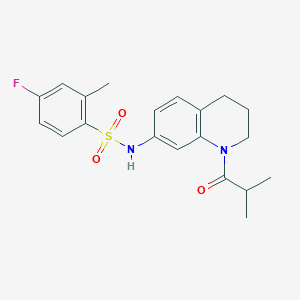
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((4-chlorobenzyl)oxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((4-chlorobenzyl)oxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C21H27Cl3N2O2 and its molecular weight is 445.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Evaluation
- A study focused on the design, synthesis, and pharmacological evaluation of a series of novel compounds including derivatives of piperazine. These compounds, similar in structure to the one , were tested for antidepressant and antianxiety activities. Specifically, compounds exhibited reduced duration of immobility times in mice, indicating potential antidepressant effects (Kumar et al., 2017).
Synthesis and Chemical Properties
- Another study described the asymmetric synthesis of compounds structurally related to the mentioned compound. The research emphasized efficient synthetic methods for producing these compounds, highlighting their relevance in pharmaceutical applications (Narsaiah & Nagaiah, 2010).
- Research on assay methods for quality control and stability studies of a new cardiovascular disorder agent shares similarities with the compound of interest. This work developed sensitive high-performance liquid chromatographic assay methods, which are crucial for ensuring the quality and stability of pharmaceutical compounds (Dwivedi et al., 2003).
Stability Analysis
- A study on the stability of psychoactive substances under various storage conditions may provide insights into the stability of structurally similar compounds like the one you're inquiring about. It examined how storage time and temperature affect the stability of these compounds (Frączak et al., 2020).
Dual Antidepressant Mechanism
- Research on new derivatives with actions at serotonin receptors and serotonin transporters could offer insights into the antidepressant mechanism of similar compounds. These compounds showed high nanomolar affinity for both activities, indicating a dual mechanism of action that could be relevant to the compound (Martínez et al., 2001).
Antifungal Activity
- A series of compounds designed and synthesized for antifungal properties may provide context for the antifungal potential of structurally related compounds. These compounds demonstrated excellent activities against human pathogenic fungi, which could be a relevant property for your compound of interest (Chai et al., 2011).
Alpha-Adrenoceptor Properties
- Synthesis and evaluation of 1,4-substituted piperazine derivatives for affinity towards alpha-adrenoceptors were studied. This research could provide insights into the potential alpha-adrenoceptor interaction of the compound , as it relates to compounds with similar structures (Marona et al., 2011).
Propriétés
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-[(4-chlorophenyl)methoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N2O2.ClH/c1-16-2-5-19(23)12-21(16)25-10-8-24(9-11-25)13-20(26)15-27-14-17-3-6-18(22)7-4-17;/h2-7,12,20,26H,8-11,13-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVUCSCOZJDMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COCC3=CC=C(C=C3)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2838347.png)
![1-(3-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2838349.png)
![5-Phenyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2838351.png)
![5-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2838352.png)


![4-[4-(Acetylamino)phenyl]-2-(allylamino)-1,3-thiazol-3-ium bromide](/img/structure/B2838357.png)
![(E)-2,6-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2838358.png)
![2,2-Dimethylbenzo[d][1,3]dioxol-5-ol](/img/structure/B2838359.png)

![3-[(2-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2838367.png)
